2-(2-Methylpiperidin-1-YL)ethanol

描述

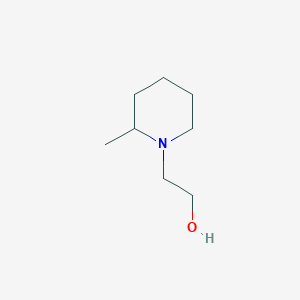

2-(2-Methylpiperidin-1-YL)ethanol is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an ethanol group attached to the nitrogen atom of the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-YL)ethanol typically involves the reaction of 2-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylpiperidine+Ethylene oxide→this compound

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the nitrogen atom of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

-

Mechanistic Insight :

Strong oxidants like KMnO₄ convert the primary alcohol to a carboxylic acid via a two-electron oxidation pathway, likely involving a geminal diol intermediate. Chromium-based reagents may halt oxidation at the aldehyde stage under milder conditions.

Esterification and Acylation

The hydroxyl group participates in nucleophilic acyl substitution:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 2-(2-Methylpiperidin-1-yl)ethyl acetate | |

| Tosylation | Tosyl chloride, DMAP | 2-(2-Methylpiperidin-1-yl)ethyl tosylate |

-

Key Observations :

Tosylation converts the hydroxyl group into a better leaving group (tosylate), enabling subsequent nucleophilic substitutions (e.g., SN2 with halides or amines) . Steric hindrance from the piperidine ring may slow reaction kinetics compared to simpler alcohols.

Alkylation and Nucleophilic Substitution

The ethanol side chain facilitates alkylation or displacement:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| SN2 displacement | NaH, alkyl halides | N-Alkylated piperidine derivatives | |

| Mitsunobu reaction | DIAD, PPh₃, carboxylic acid | Ether derivatives |

-

Mechanistic Considerations :

The Mitsunobu reaction enables ether formation by coupling with carboxylic acids, leveraging the alcohol’s nucleophilicity . Steric effects from the 2-methyl group on the piperidine ring influence regioselectivity in alkylation .

Acid-Catalyzed Dehydration

Under acidic conditions, elimination competes with substitution:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Dehydration | H₂SO₄, Δ | 1-(2-Methylpiperidin-1-yl)ethylene |

-

Pathway Analysis :

Protonation of the hydroxyl group generates an oxonium ion, followed by β-elimination to form an alkene. Competing carbocation rearrangements are minimized due to the stability provided by the adjacent piperidine nitrogen .

Biochemical Interactions

Though understudied, structural analogs suggest potential bioactivity:

| Interaction | Biological Target | Observed Effect | References |

|---|---|---|---|

| Receptor modulation | Neurotransmitter receptors | Preliminary dopaminergic activity |

-

Hypothesized Mechanism :

The piperidine moiety mimics endogenous amine neurotransmitters, enabling binding to CNS receptors.

科学研究应用

2-(2-Methylpiperidin-1-YL)ethanol is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 2-(2-Methylpiperidin-1-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group allows for hydrogen bonding with active sites, while the piperidine ring provides structural stability. This combination enables the compound to modulate biological pathways effectively.

相似化合物的比较

Similar Compounds

- 2-(1-Methylpiperidin-2-YL)ethanol

- 2-(2-Methylpiperidin-1-YL)ethanamine

- 2-(2-Methylpiperidin-1-YL)acetone

Uniqueness

2-(2-Methylpiperidin-1-YL)ethanol is unique due to its specific structural arrangement, which combines the properties of both piperidine and ethanol. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.

生物活性

2-(2-Methylpiperidin-1-YL)ethanol, also known as (S)-2-(2-Methylpiperidin-1-yl)ethanol, is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a hydroxyl group, contributing to its solubility and reactivity. The compound's molecular formula is CHN, with a molecular weight of 171.29 g/mol. The presence of the piperidine moiety enhances its interaction with various biological targets.

Neuroprotective Effects

Research indicates that compounds containing piperidine structures exhibit neuroprotective properties. For instance, studies have shown that related piperidine derivatives can modulate calcium ion exchange (NCX activity), which is crucial in protecting neurons from hypoxic conditions . The neuroprotective profile of these compounds suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

This compound has been implicated in anticancer research. One study highlighted that piperidine derivatives demonstrate cytotoxic effects on various cancer cell lines, including hypopharyngeal tumors, where they induce apoptosis more effectively than conventional chemotherapeutic agents like bleomycin . This indicates a promising avenue for developing new anticancer therapies.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. For example, derivatives with piperidine structures have shown effectiveness against Gram-negative bacteria and fungi through mechanisms involving cell wall disruption and interference with DNA synthesis . This broad-spectrum activity positions this compound as a candidate for further exploration in antibiotic development.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications to the piperidine ring or the introduction of functional groups can enhance or diminish its pharmacological effects. For instance, the incorporation of polar groups has been shown to improve solubility without compromising metabolic stability . Understanding these relationships is crucial for optimizing the compound's therapeutic potential.

属性

IUPAC Name |

2-(2-methylpiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAIISPCCJPFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504347 | |

| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-74-3 | |

| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。